4-(2-Trifluoromethylphenyl)but-3-en-2-one
Overview
Description
4-(2-Trifluoromethylphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C11H9F3O and its molecular weight is 214.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a related class of compounds, are used in the agrochemical and pharmaceutical industries . The specific targets of these compounds can vary widely depending on their structure and the biological system in which they are used.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
Biochemical Pathways
Compounds with similar structures are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Result of Action
Related compounds are known to have a wide range of effects, depending on their specific targets and the biological systems in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one. For example, the compound should be stored in a sealed, dry environment at room temperature . It is also recommended to use the compound in a well-ventilated area and avoid contact with moisture .
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in reactions involving enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding, including covalent and non-covalent bonds .
Cellular Effects
The effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one involves interactions with various biomolecules. These interactions can lead to changes in gene expression, enzyme activation or inhibition, and other biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can change over time. This compound may undergo degradation, leading to changes in its activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can vary with dosage . At low doses, this compound may have minimal effects, while at high doses, it may cause toxic or adverse effects .
Metabolic Pathways
4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one is involved in various metabolic pathways . It can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one within cells and tissues are complex processes . This compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 4-[2-(Trifluoromethyl)phenyl]but-3-en-2-one can affect its activity or function . This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
(E)-4-[2-(trifluoromethyl)phenyl]but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMFDFHJWALWGN-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876675 | |
Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76293-37-3 | |
Record name | 3-Buten-2-one,4-(2-CF3-phenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-4-(2-Trifluoromethyl-phenyl)-but-3-en-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.